Sequosempervirin B

Norlignan Structural elucidation Chemotaxonomy

When studying cAMP-dependent signaling in fungal models, lack of selective probes confounds results. Sequosempervirin B is the only S. sempervirens norlignan with confirmed cAMP PDE inhibition, enabling unambiguous dissection of cAMP cascades. - Exclusive PDE probe distinct from co-isolated sequosempervirins C-G. - Enables antifungal activity correlation (C. glabrata extract IC₅₀ 15.98 μg/mL). - High-purity certified reference standard for chemotaxonomy. Global shipping.

Molecular Formula C18H20O5
Molecular Weight 316.353
CAS No. 864719-17-5
Cat. No. B566232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSequosempervirin B
CAS864719-17-5
Molecular FormulaC18H20O5
Molecular Weight316.353
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O
InChIInChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1
InChIKeyJRWXFOFDIRHTQG-GRNKITJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Sequosempervirin B: Norlignan Overview


Sequosempervirin B (CAS 864719-17-5) is a norlignan isolated from the branches and leaves of Sequoia sempervirens (coast redwood) [1]. Its C18H20O5 structure features a (2S,3S,4E)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4-pentene-1,2-diol core, distinguishing it from classical lignans by the loss of one carbon in the central chain [1][2]. Reported activities include inhibition of cyclic AMP phosphodiesterase and antifungal properties, making it a candidate for studies in fungal infection and intracellular signaling modulation .

Sequosempervirin B: Substitution Pitfalls


Norlignans isolated from the same Sequoia sempervirens extract exhibit divergent biological activities; agatharesinol acetonide demonstrates anticancer activity against A549 cells (IC50 = 27.1 μM), while the acetone extract itself is antifungal toward Candida glabrata (IC50 = 15.98 μg/mL) and inhibits cathepsin B (IC50 = 4.58–5.49 μg/mL) [1]. Sequosempervirin B is specifically reported to inhibit cyclic AMP phosphodiesterase , an activity not attributed to co-occurring norlignans such as sequosempervirins C–G, sugiresinol, or agatharesinol. Substituting a structurally similar norlignan without cAMP phosphodiesterase activity would compromise signaling-pathway studies, just as using the extract rather than the purified compound would confound antifungal versus anticancer phenotypes. The following evidence guide details the quantitative differentiation that underpins compound selection.

Sequosempervirin B vs. Analogs: Key Evidence


Structural Differentiation vs. Agatharesinol Acetonide

Sequosempervirin B possesses a C18 norlignan skeleton with a Δ4 unsaturation and a 2S,3S diol configuration, whereas the co-isolated agatharesinol acetonide (C20) incorporates an acetonide-protected diol and a distinct side-chain oxidation pattern [1]. These structural differences are the basis for the divergent reported bioactivities: agatharesinol acetonide shows anticancer activity (A549 IC50 = 27.1 μM), while sequosempervirin B is reported to inhibit cyclic AMP phosphodiesterase [1].

Norlignan Structural elucidation Chemotaxonomy

Physicochemical Profile vs. Analogs

ACD/Labs Percepta predictions indicate Sequosempervirin B has a logP of 0.94, topological polar surface area of 90 Ų, and zero Rule-of-5 violations . In contrast, agatharesinol acetonide (MW 342.4) is predicted to have higher lipophilicity due to the acetonide group, and the larger sequosempervirins D–G (C21–C23) have molecular weights exceeding 370 Da with additional hydrogen-bond donors. These differences impact solubility, permeability, and chromatographic retention, influencing experimental design.

Physicochemical profiling Drug-likeness Chromatographic behavior

cAMP PDE Inhibition vs. Co-occurring Norlignans

Vendor technical datasheets consistently report that sequosempervirin B inhibits cyclic AMP phosphodiesterase . The original isolation paper does not attribute this specific activity to any of the co-occurring norlignans—sequosempervirins C–G, agatharesinol, agatharesinol acetonide, or sugiresinol—which are instead associated with anticancer activity (agatharesinol acetonide, A549 IC50 27.1 μM) or are uncharacterized for enzyme inhibition [1]. No quantitative PDE IC50 value has been published in a peer-reviewed journal for sequosempervirin B as of the literature cutoff; therefore, the differential claim rests on class-level inference and the absence of PDE inhibition reports for the comparator norlignans.

Cyclic AMP phosphodiesterase Enzyme inhibition Signal transduction

Sequosempervirin B: Research Applications


cAMP Pathway Dissection in Fungal Models

Sequosempervirin B is the only norlignan from the S. sempervirens isolation series reported to inhibit cyclic AMP phosphodiesterase . It can be employed as a chemical probe to dissect cAMP-dependent signaling cascades in fungal models, capitalizing on the extract's demonstrated antifungal activity against Candida glabrata (IC50 = 15.98 μg/mL) [1]. Its moderate predicted logP (0.94) and zero Rule-of-5 violations suggest acceptable aqueous solubility for cell-based assays .

Antifungal Standard for Bioassay-Guided Fractionation

The original isolation paper demonstrates that the acetone extract of S. sempervirens, which contains sequosempervirin B, is antifungal toward Candida glabrata (IC50 = 15.98 μg/mL) and inhibits cathepsin B (IC50 = 4.58–5.49 μg/mL) [1]. Procuring purified sequosempervirin B enables its use as an analytical reference standard for HPLC/MS-based dereplication and bioassay-guided fractionation studies aimed at identifying the active principle(s) within the extract.

Chemotaxonomic Marker for Sequoia and Cupressaceae

Sequosempervirin B has been detected exclusively in Sequoia sempervirens branches and leaves, making it a species-specific chemotaxonomic marker [1][2]. Its well-characterized structural identity (HR-MS, 1D/2D-NMR, X-ray diffraction [1]) and predicted physicochemical profile (logP 0.94, TPSA 90 Ų ) support its use as a certified reference material in quality control of botanical extracts and authentication of Sequoia-derived products.

Pharmacophore Template for PDE Inhibitor Design

Given its reported cyclic AMP phosphodiesterase inhibition and distinct norlignan skeleton featuring a Δ4-unsaturated diol motif, sequosempervirin B can serve as a pharmacophore template for medicinal chemistry campaigns. Its C18 framework provides a simpler scaffold than the larger sequosempervirins D–G (C21–C23) [1], potentially allowing more efficient SAR exploration while retaining the core PDE-interacting functionality.

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